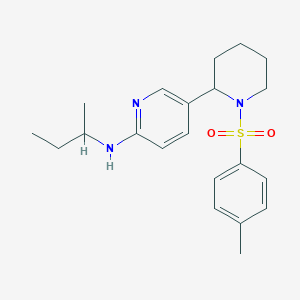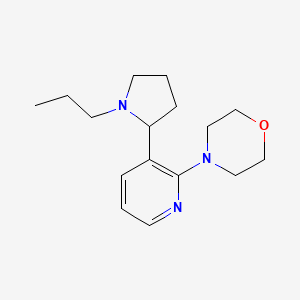amino]-4-fluoro-](/img/structure/B11825541.png)
Benzeneacetic acid, alpha-[[2-(1,3-dioxolan-2-yl)ethyl](2-methyl-1-oxopropyl)amino]-4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- typically involves multiple steps. One common approach is to start with readily available raw materials and proceed through a series of esterification, amidation, and fluorination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-: This compound has a similar benzeneacetic acid core but differs in its substituents.
2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester: This compound shares the dioxolane ring but has different functional groups.
Uniqueness
Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H22FNO5 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-[2-(1,3-dioxolan-2-yl)ethyl-(2-methylpropanoyl)amino]-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C17H22FNO5/c1-11(2)16(20)19(8-7-14-23-9-10-24-14)15(17(21)22)12-3-5-13(18)6-4-12/h3-6,11,14-15H,7-10H2,1-2H3,(H,21,22) |
Clé InChI |
QEZWMCGZNVHQBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N(CCC1OCCO1)C(C2=CC=C(C=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![(2R,3'aS,7'aR)-1'-benzyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11825477.png)

![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)
![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)



![3,7-Dichloro-5,5-diphenylbenzo[b][1]benzosilepine](/img/structure/B11825520.png)


